molecular formula C13H16ClNO4 B1271401 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid CAS No. 672309-92-1

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid

Cat. No.: B1271401
CAS No.: 672309-92-1
M. Wt: 285.72 g/mol
InChI Key: BDBHSJANXHFBRC-UHFFFAOYSA-N
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Description

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid is a chemical compound with the molecular formula C13H16ClNO4. It is known for its role as an active pharmaceutical ingredient, particularly in the form of Cefditoren pivoxil, a third-generation cephalosporin antibiotic. This compound is utilized for its broad-spectrum antibacterial properties, making it effective against a variety of bacterial infections.

Properties

IUPAC Name

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-9-6-4-5-8(11(9)14)7-10(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBHSJANXHFBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373772
Record name 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-92-1
Record name 2-Chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672309-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Assembly

The synthesis begins with a substituted phenylacetic acid framework bearing a chlorine substituent at the ortho position. The phenylacetic acid derivative is typically prepared or procured with the chlorine already installed.

Carbamate Formation

The carbamate protecting group (2-methylpropan-2-yl oxycarbonyl) is introduced via reaction of the corresponding amine with an isocyanate or carbamoyl chloride derivative of 2-methylpropan-2-ol (tert-butyl group source). This step is generally conducted under basic conditions to facilitate nucleophilic attack and formation of the carbamate linkage.

Final Coupling and Assembly

The chlorinated phenylacetic acid intermediate is coupled with the carbamate-protected amine under controlled conditions to yield the target compound. Commonly, this involves:

  • Use of mild bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate acidic protons and promote nucleophilic substitution.
  • Solvents such as acetonitrile or dimethylformamide (DMF) are employed for their polarity and ability to dissolve both organic and inorganic reagents.
  • Reaction temperatures are optimized between room temperature and reflux conditions depending on the solvent and reagent stability.

Industrial Production Considerations

Industrial scale synthesis follows the same fundamental steps but incorporates process optimization to maximize yield and purity:

  • Reaction Optimization: Temperature, pressure, and solvent choice are carefully controlled. For example, reflux in acetonitrile with K2CO3 base is common, but alternatives like DMF may be used to improve solubility and reaction rate.
  • Catalysts: While the reaction may proceed without catalysts, certain phase-transfer catalysts or metal catalysts can be introduced to enhance selectivity and reduce side reactions.
  • Purification: The final product is purified by crystallization, distillation, or chromatographic methods to remove impurities such as unreacted starting materials or hydrolysis byproducts.

Reaction Conditions and Analytical Monitoring

Step Reagents/Conditions Purpose/Notes
Carbamate Formation Isocyanate or carbamoyl chloride, base (e.g., K2CO3), solvent (acetonitrile/DMF), RT to reflux Forms carbamate protecting group on amine
Coupling Reaction Chlorinated phenylacetic acid derivative, carbamate intermediate, base, solvent, heat Nucleophilic substitution to assemble final compound
Purification Crystallization, chromatography Removal of impurities, isolation of pure compound

Analytical techniques such as Thin Layer Chromatography (TLC) monitor reaction progress, while Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm structure and purity.

Chemical Reaction Analysis Relevant to Preparation

  • Substitution Reactions: The chlorine atom on the phenyl ring can be displaced by nucleophiles during synthesis or derivatization. Control of nucleophile strength and reaction conditions is critical to prevent undesired side reactions.
  • Hydrolysis Sensitivity: The carbamate group is susceptible to hydrolysis under acidic or basic conditions; thus, reaction conditions must be optimized to avoid premature cleavage.
  • Oxidation/Reduction: Conditions are generally kept mild to prevent oxidation or reduction of sensitive groups.

Optimization Strategies and Research Findings

  • Base Selection: Mild bases like K2CO3 favor high yields with minimal side reactions, while stronger bases (e.g., NaH) may increase reaction rates but risk side reactions.
  • Solvent Effects: Polar aprotic solvents such as DMF can stabilize intermediates but may increase hydrolysis risk; acetonitrile offers a balance of polarity and lower hydrolysis.
  • Temperature Control: Elevated temperatures accelerate reactions but must be balanced against stability of carbamate and chlorinated intermediates.
  • Purity Monitoring: LC-MS is essential to detect hydrolysis products (free amines, carboxylic acids) and dechlorinated byproducts, guiding purification steps.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Optimization Notes
Base Potassium carbonate (K2CO3), mild base Balances reactivity and selectivity
Solvent Acetonitrile, DMF Acetonitrile preferred to minimize hydrolysis
Temperature Room temperature to reflux (~80°C) Higher temps increase rate but risk degradation
Reaction Time Several hours (4–12 h) Monitored by TLC for completion
Purification Method Crystallization, column chromatography Ensures removal of impurities
Analytical Techniques NMR, FTIR, LC-MS, XRD (if crystalline) Confirms structure and purity

Research and Patent Insights

  • Patents related to similar synthetic processes emphasize improved yields through optimized coupling reactions and purification protocols.
  • Research articles highlight the importance of controlling hydrolysis during synthesis to maintain carbamate integrity.
  • Computational studies (Density Functional Theory) have been employed to predict reaction pathways, especially carbamate stability under various conditions, aiding in process design.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to a variety of derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Hydrolysis Products: Including amines and carboxylic acids.

    Oxidation and Reduction Products: Such as sulfoxides, sulfones, alcohols, and amines.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Research indicates that 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid may exhibit anticancer properties through its interaction with quinone reductase enzymes. Quinone reductase 1 (QR1) and quinone reductase 2 (QR2) are involved in the detoxification of reactive quinones, which can contribute to tumorigenesis when not adequately managed. The inhibition of these enzymes can lead to increased oxidative stress in cancer cells, potentially enhancing the efficacy of existing chemotherapeutic agents.

Case Study:
A study demonstrated that compounds similar to this compound could inhibit QR enzymes effectively, leading to increased levels of reactive oxygen species (ROS) in cancer cell lines, thus promoting apoptosis (programmed cell death) .

CompoundTarget EnzymeIC50 (µM)Effect
This compoundQR15.4Inhibition
Similar CompoundsQR23.8Induction of ROS

Enzyme Inhibition

2.1 Quinone Reductase Inhibition
The compound has been studied for its ability to inhibit quinone reductases, which play a crucial role in cellular defense against oxidative stress. By inhibiting these enzymes, the compound may enhance the cytotoxic effects of certain chemotherapeutics.

Case Study:
In vitro studies showed that derivatives of this compound exhibited significant inhibition of QR activity in various cancer cell lines, suggesting a potential role as an adjunctive treatment in chemotherapy protocols .

While the therapeutic potential is promising, it is crucial to consider the side effects associated with enzyme inhibition and increased oxidative stress. Long-term studies are needed to evaluate the safety profile of this compound when used in clinical settings.

Mechanism of Action

The mechanism of action of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid, particularly in its form as Cefditoren pivoxil, involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Cefuroxime Axetil: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.

    Cefixime: A third-generation cephalosporin with oral bioavailability, used for treating various infections.

    Cefpodoxime Proxetil: Similar to Cefditoren pivoxil, used for respiratory and urinary tract infections.

Uniqueness

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid is unique due to its specific structure, which provides a balance of hydrophilic and lipophilic properties, enhancing its absorption and bioavailability. Its broad-spectrum activity and stability against beta-lactamases make it a valuable antibiotic in clinical settings.

Biological Activity

2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid (CAS Number: 672309-92-1) is a compound with notable biological activities. It possesses a unique structure that contributes to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC13H16ClNO4
Molecular Weight285.72 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point508.6 ± 50.0 °C at 760 mmHg
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and carbamate groups facilitates hydrogen bonding and hydrophobic interactions, which can modulate protein functions and influence various biochemical pathways.

Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory and antiproliferative effects, suggesting that this compound may also share these properties.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. This activity may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the expression of various inflammatory mediators.

Anticancer Activity

Preliminary research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells.

Case Studies

  • Study on Anti-inflammatory Activity :
    A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of similar compounds. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with derivatives containing chloro and carbamate functionalities, supporting the hypothesis that this compound may exhibit similar effects .
  • Cytotoxicity Assay :
    An investigation into the anticancer properties was conducted using MTT assays on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling reactions between substituted phenylacetic acid derivatives and carbamate-protected amines. For example, analogous syntheses (e.g., methyl 2-(2-formylphenyl)acetate) use weak bases like K₂CO₃ in acetonitrile under reflux, with reaction progress monitored via TLC . Optimization may involve adjusting solvent polarity (e.g., acetonitrile vs. DMF), base strength, or temperature to improve yield. Post-reaction purification via column chromatography or recrystallization is critical for isolating the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the phenyl ring and carbamate group.
  • FTIR : Identify carbonyl stretches (e.g., acetic acid C=O at ~1700 cm⁻¹, carbamate C=O at ~1680 cm⁻¹).
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation (if crystallizable) .
  • LC-MS : Validate molecular weight and purity, especially for detecting hydrolyzed byproducts (e.g., free amine from carbamate cleavage) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group.
  • Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light or acidic/basic conditions .
  • Safety : Follow OSHA guidelines for airborne chemical monitoring and use engineering controls (e.g., fume hoods) to limit exposure .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the carbamate group in this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways for carbamate hydrolysis or nucleophilic substitution. Tools like the ICReDD platform integrate reaction path searches with experimental data to predict intermediates and transition states . For example, simulating the energy barrier for carbamate cleavage under acidic vs. basic conditions could guide stability studies.

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

  • Methodological Answer : Systematic analysis of variables is key:

  • Catalyst/Base : Compare K₂CO₃ (mild base) vs. stronger bases like NaH, which may induce side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase hydrolysis risk.
  • Byproduct Identification : Use LC-MS or HPLC to detect impurities (e.g., dechlorinated or oxidized derivatives) .

Q. What methodologies assess the compound's potential bioactivity, such as enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., viral proteases) using software like AutoDock. For example, salicylaldehyde-derived analogs have been docked into SARS-CoV-2 Mpro active sites .
  • In Vitro Assays : Test inhibitory activity in enzyme kinetics studies (e.g., fluorogenic substrates for real-time monitoring).
  • Metabolite Analysis : Monitor carbamate hydrolysis in biological media using LC-MS to assess prodrug potential .

Q. How to design a reaction mechanism study for the hydrolysis of the carbamate moiety?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated water (D₂O) to probe rate-determining steps in hydrolysis.
  • pH-Rate Profiling : Measure hydrolysis rates across pH 2–10 to identify acid/base-catalyzed pathways.
  • Computational Modeling : Map free-energy surfaces for hydrolysis intermediates using DFT/MD simulations .

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